molecular formula C8H14NO3- B10868002 2-Methyl-2-(morpholin-4-yl)propanoate

2-Methyl-2-(morpholin-4-yl)propanoate

Cat. No.: B10868002
M. Wt: 172.20 g/mol
InChI Key: ZIYBQIQKOLIMKY-UHFFFAOYSA-M
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Description

2-methyl-2-morpholinopropanoate is an organic compound with the molecular formula C8H15NO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a morpholine ring attached to a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-morpholinopropanoate typically involves the reaction of morpholine with a suitable ester or acid derivative. One common method is the Michael addition of morpholine to an α,β-unsaturated ester, such as ethyl acrylate, followed by subsequent reactions to introduce the methyl group and form the final product .

Industrial Production Methods

Industrial production of 2-methyl-2-morpholinopropanoate may involve similar synthetic routes but on a larger scale. The process development focuses on optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-morpholinopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-methyl-2-morpholinopropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-2-morpholinopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to effects on cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2-morpholinopropanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a morpholine ring and a propanoate group allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H14NO3-

Molecular Weight

172.20 g/mol

IUPAC Name

2-methyl-2-morpholin-4-ylpropanoate

InChI

InChI=1S/C8H15NO3/c1-8(2,7(10)11)9-3-5-12-6-4-9/h3-6H2,1-2H3,(H,10,11)/p-1

InChI Key

ZIYBQIQKOLIMKY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C(=O)[O-])N1CCOCC1

Origin of Product

United States

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